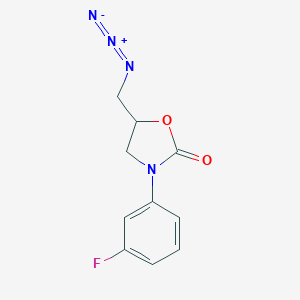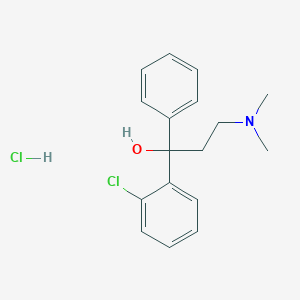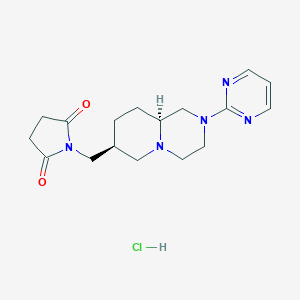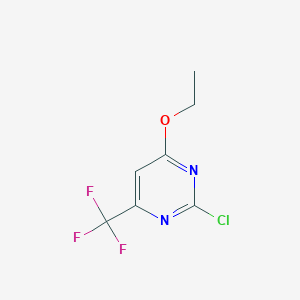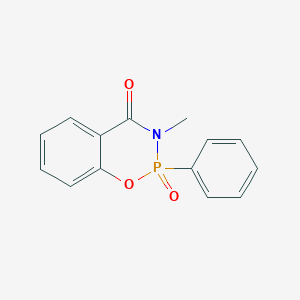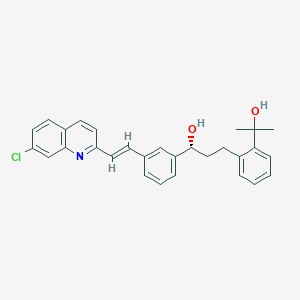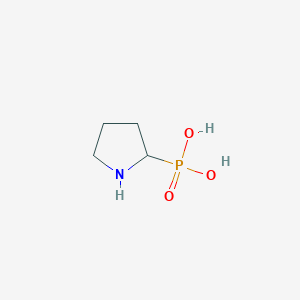
2-ピロリジニルホスホン酸
概要
説明
2-Pyrrolidinylphosphonic acid is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid groupThe molecular formula of 2-Pyrrolidinylphosphonic acid is C4H10NO3P, and it has a molecular weight of 151.1 g/mol .
科学的研究の応用
2-Pyrrolidinylphosphonic acid has several scientific research applications:
Chemistry: It is used as a catalyst or ligand in organic synthesis, facilitating various chemical reactions.
Biology: The compound can act as a chelating agent for metal ions, making it useful in biochemical studies.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as 2-pyrrolidinylphosphonic acid, are known to interact with various biological targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Mode of Action
Compounds with a pyrrolidine ring are known to interact significantly with active site amino acids . For instance, the spiropyrrolidine moiety of a compound was found to engage in two H-bond interactions involving its –NH and –CO groups with those of the aliphatic nonpolar amino acid Gly78 .
Biochemical Pathways
Phosphonates, which include 2-pyrrolidinylphosphonic acid, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
準備方法
Synthetic Routes and Reaction Conditions: 2-Pyrrolidinylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with trimethyl phosphite. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinylphosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or distillation to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: 2-Pyrrolidinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted pyrrolidine compounds .
類似化合物との比較
Pyrrolidine-2-phosphonic acid: Shares a similar structure but differs in specific functional groups.
Alendronic acid: A bisphosphonate used as a bone resorption inhibitor, with 2-Pyrrolidinylphosphonic acid being an impurity.
Uniqueness: 2-Pyrrolidinylphosphonic acid is unique due to its specific combination of a pyrrolidine ring and a phosphonic acid group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and medicinal chemistry .
特性
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?
A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []
Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?
A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


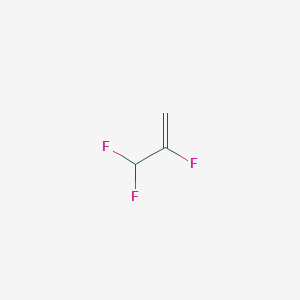
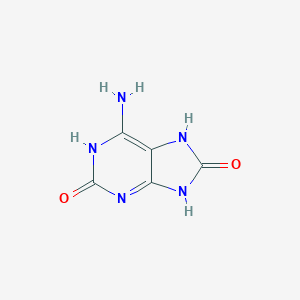
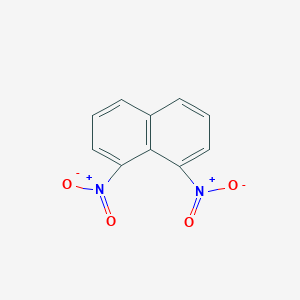
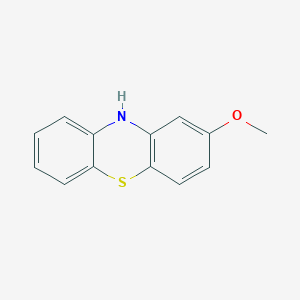
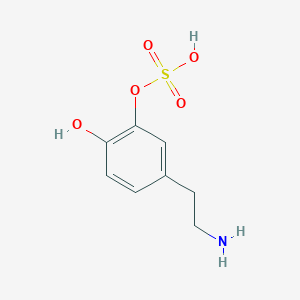
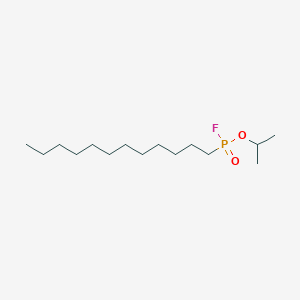
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
